Methyl [(5-chloro[1,3]thiazolo[5,4-d]pyrimidin-2-yl)amino]acetate
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Overview
Description
Methyl [(5-chloro[1,3]thiazolo[5,4-d]pyrimidin-2-yl)amino]acetate is a heterocyclic compound that belongs to the thiazolopyrimidine family This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, with a chlorine atom at the 5-position and a methyl ester group at the 2-position
Preparation Methods
The synthesis of methyl [(5-chloro[1,3]thiazolo[5,4-d]pyrimidin-2-yl)amino]acetate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-5-chloro-2-methylthiazole with ethyl chloroformate in the presence of a base, followed by cyclization with formamide to form the thiazolopyrimidine core. The final step involves esterification with methanol to yield the desired compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
Chemical Reactions Analysis
Methyl [(5-chloro[1,3]thiazolo[5,4-d]pyrimidin-2-yl)amino]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced thiazolopyrimidine derivatives.
Substitution: The chlorine atom at the 5-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium on carbon. Major products formed from these reactions include sulfoxides, sulfones, and substituted thiazolopyrimidines.
Scientific Research Applications
Methyl [(5-chloro[1,3]thiazolo[5,4-d]pyrimidin-2-yl)amino]acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl [(5-chloro[1,3]thiazolo[5,4-d]pyrimidin-2-yl)amino]acetate involves its interaction with specific molecular targets. For instance, as a topoisomerase I inhibitor, the compound stabilizes the topoisomerase I-DNA complex, preventing the re-ligation of DNA strands and leading to DNA damage. This ultimately results in the inhibition of cancer cell proliferation . Additionally, the compound may interact with other enzymes and receptors, modulating various biological pathways and exerting its effects .
Comparison with Similar Compounds
Methyl [(5-chloro[1,3]thiazolo[5,4-d]pyrimidin-2-yl)amino]acetate can be compared with other thiazolopyrimidine derivatives, such as:
5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione: This compound has similar structural features but differs in its sulfur-containing thione group, which imparts different chemical reactivity and biological activity.
2-amino-5-arylthiazolo[4,5-d]pyrimidin-7(6H)-one: This derivative has an amino group at the 2-position and an aryl group at the 5-position, making it a potent inhibitor of various enzymes.
Thiazolo[3,2-a]pyrimidine derivatives: These compounds have a different ring fusion pattern and exhibit a broad spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.
The uniqueness of this compound lies in its specific substitution pattern, which allows for targeted interactions with biological molecules and the potential for diverse applications in medicinal chemistry.
Properties
Molecular Formula |
C8H7ClN4O2S |
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Molecular Weight |
258.69 g/mol |
IUPAC Name |
methyl 2-[(5-chloro-[1,3]thiazolo[5,4-d]pyrimidin-2-yl)amino]acetate |
InChI |
InChI=1S/C8H7ClN4O2S/c1-15-5(14)3-11-8-12-4-2-10-7(9)13-6(4)16-8/h2H,3H2,1H3,(H,11,12) |
InChI Key |
UPTIGJFRKAPQDN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC1=NC2=CN=C(N=C2S1)Cl |
Origin of Product |
United States |
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